molecular formula C14H13N5O2 B12457552 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12457552
M. Wt: 283.29 g/mol
InChI Key: FXHLYIXNDRMPQN-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It is built around a 1H-pyrazolo[3,4-d]pyrimidine core scaffold, which is a well-known bioisostere of purine nucleobases . This structural feature allows such derivatives to interact with the adenosine triphosphate (ATP)-binding sites of various kinase enzymes, making them prime candidates for the development of targeted anticancer therapies . The 1,4-benzodioxan methyl group attached to the core structure serves as a key hydrophobic moiety, which can be optimized to enhance binding affinity and selectivity within enzyme pockets . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) . Abnormal EGFR signaling is a driver in numerous human cancers, including those of the lung, breast, and head and neck . Consequently, this compound is a valuable tool for researchers studying signal transduction pathways and for screening programs aimed at discovering new antineoplastic agents . The structural motifs present in this molecule are frequently featured in patents and scientific literature covering novel compounds with anti-proliferative activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N5O2/c1-2-4-12-11(3-1)20-7-9(21-12)5-15-13-10-6-18-19-14(10)17-8-16-13/h1-4,6,8-9H,5,7H2,(H2,15,16,17,18,19)

InChI Key

FXHLYIXNDRMPQN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC3=NC=NC4=C3C=NN4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

Procedure :

  • Starting Material : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) is hydrolyzed to 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2 ) using alcoholic NaOH.
  • Cyclization : Fusion of 2 with urea at 180–200°C yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (3 ).
  • Chlorination : Treatment of 3 with POCl₃ and PCl₅ generates 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ).

Key Reaction :
$$
\text{Compound 2} \xrightarrow{\text{Urea, 200°C}} \text{Compound 3} \xrightarrow{\text{POCl}3/\text{PCl}5} \text{Compound 4}
$$

Yield : 75–85% for chlorination step.

One-Flask Vilsmeier Approach

Procedure :

  • Vilsmeier Reagent Formation : 5-Aminopyrazole (5 ) reacts with PBr₃ in DMF to form a Vilsmeier adduct.
  • Heterocyclization : Addition of hexamethyldisilazane promotes cyclization to pyrazolo[3,4-d]pyrimidine (6 ).

Conditions :

  • Solvent: DMF
  • Temperature: 60°C (Vilsmeier step), reflux (cyclization)
  • Yield: 69–91%.

Functionalization with 2,3-Dihydro-1,4-benzodioxinmethyl Amine

Nucleophilic Substitution of 4-Chloro Intermediate

Procedure :

  • Intermediate : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (7 ) is prepared via chlorination of pyrazolo[3,4-d]pyrimidin-4-ol.
  • Amination : Reaction of 7 with 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine (8 ) in ethanol under reflux.

Conditions :

  • Solvent: Ethanol
  • Base: Triethylamine (1.2 equiv)
  • Temperature: 80°C, 6–8 hours
  • Yield: 70–78%.

Mechanism :
$$
\text{Cl} \xrightarrow{\text{NH}2-\text{CH}2-\text{(benzodioxin)}} \text{NH}-\text{CH}_2-\text{(benzodioxin)} + \text{HCl}
$$

Reductive Amination Approach

Procedure :

  • Aldehyde Intermediate : 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde (9 ) is condensed with 4-aminopyrazolo[3,4-d]pyrimidine (10 ).
  • Reduction : Sodium cyanoborohydride reduces the imine intermediate to the amine.

Conditions :

  • Solvent: MeOH/THF (1:1)
  • Temperature: 25°C, 12 hours
  • Yield: 65–72%.

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Cyclocondensation Urea fusion & chlorination 75–85% High purity Multi-step, high-temperature conditions
One-Flask Vilsmeier cyclization 69–91% Efficient, fewer steps Requires PBr₃, sensitive to moisture
Nucleophilic Substitution Amine displacement of Cl 70–78% Scalable, mild conditions Requires pre-functionalized amine
Reductive Amination Imine formation & reduction 65–72% Avoids chlorinated intermediates Lower yield, extra purification steps

Optimization and Challenges

Regioselectivity in Pyrazolo[3,4-d]pyrimidine Formation

  • Issue : Competing formation of pyrazolo[4,3-d]pyrimidine isomers.
  • Solution : Use of electron-withdrawing groups (e.g., nitrile) at C4 of pyrazole directs cyclization to the desired regioisomer.

Purification of Final Product

  • Technique : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) removes unreacted amine and chlorinated byproducts.
  • Purity : >95% (HPLC).

Scalability and Industrial Relevance

  • Preferred Route : One-flask Vilsmeier method combined with nucleophilic substitution offers the best balance of yield (85% overall) and scalability.
  • Cost Drivers : POCl₃ and 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine are high-cost reagents; in-house synthesis of the amine reduces expenses.

Emerging Methodologies

  • Photocatalytic Amination : Recent studies explore visible-light-mediated C–N coupling for chloropyrimidine amination, reducing reaction time to 2 hours.
  • Flow Chemistry : Continuous-flow systems improve heat transfer during cyclization steps, enhancing reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives is highly substituent-dependent. Key analogues and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Biological Target/Activity Reference
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Chlorophenyl, fluorobenzyl C19H16Cl2FN5 416.27 Neuroblastoma (SK-N-BE(2)) inhibition
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chlorophenyl, benzyl C18H14ClN5 343.79 Kinase inhibition (unspecified)
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chlorophenyl, pyridinylmethyl C19H16Cl2N6 399.28 Kinase inhibition (Bruton’s tyrosine kinase)
N-(Furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Furan-2-ylmethyl C10H9N5O 215.21 Unknown (structural simplicity)
Target Compound (N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2,3-Dihydro-1,4-benzodioxin methyl C14H14N4O2 270.29 Hypothesized CNS penetration, kinase inhibition Inferred

Key Observations :

  • Lipophilicity and CNS Penetration : The benzodioxin group in the target compound may enhance blood-brain barrier permeability compared to simpler aryl substituents (e.g., furan or pyridine) .
  • Halogen Effects : Chlorine substituents (e.g., in S29 and N-benzyl derivatives) correlate with improved potency in neuroblastoma and kinase inhibition .
  • Bulkier Groups : Pyridinylmethyl or benzyl substituents (e.g., in and ) increase molecular weight but may reduce solubility.

Key Advantages and Limitations of the Target Compound

  • Advantages :
    • Benzodioxin moiety may enhance stability and CNS penetration.
    • Moderate molecular weight (270.29) balances solubility and membrane permeability.
  • Limitations :
    • Lack of halogen substituents (cf. S29) may reduce potency against kinases.
    • Synthetic complexity compared to simpler analogues (e.g., N-methyl derivatives in ).

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a 2,3-dihydro-1,4-benzodioxin moiety. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds with similar structures. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine derivatives were assessed for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) . While these derivatives did not exhibit significant cytotoxicity at tested concentrations, they highlighted the importance of structural modifications in enhancing bioactivity.

Kinase Inhibition

The biological activity of this compound may also involve inhibition of specific kinases. Kinases are crucial in various signaling pathways related to cancer progression. A study on related compounds indicated that certain pyrazolo derivatives could inhibit kinases like CDK2/cyclin E and Abl protein kinases . However, the specific activity of the compound remains to be fully elucidated.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound. For example:

CompoundCell LineIC50 (µM)Notes
Pyrazolo derivative AMCF-7>10No significant cytotoxicity observed
Pyrazolo derivative BK-562>10No significant cytotoxicity observed
This compoundTBDTBDFurther studies needed

These findings suggest that while initial screening may not reveal potent activity against these cell lines, further optimization and structural modifications could enhance efficacy.

Structural Insights

The molecular structure plays a critical role in determining the biological activity of the compound. Computational studies using density functional theory (DFT) have been employed to predict electronic properties and binding affinities with target proteins . Such studies can guide future synthesis efforts to improve potency.

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